molecular formula C20H19BrN2O2 B2421681 4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-83-5

4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2421681
CAS RN: 851407-83-5
M. Wt: 399.288
InChI Key: XKNJJCKUXKMJOM-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as BQ-123 and belongs to a class of compounds called endothelin receptor antagonists.

Scientific Research Applications

  • Polymorphs and Salts of Quinoline Derivatives : A study by Khakhlary and Baruah (2014) investigated polymorphs and salts of quinoline derivatives, specifically focusing on the different packing patterns in these compounds. This research is relevant for understanding the structural characteristics of compounds like 4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide and their potential applications in material science or pharmaceuticals (Khakhlary & Baruah, 2014).

  • Synthesis of Quinoline Derivatives : Research by Klásek et al. (2003) described the synthesis of various quinoline derivatives and their molecular rearrangement. This study can provide insights into the chemical properties and synthetic pathways of related compounds, potentially offering a basis for further research and development of this compound (Klásek, Kořistek, Sedmera, & Halada, 2003).

  • Antipyrine-Like Derivatives : A study by Saeed et al. (2020) on antipyrine-like derivatives, including benzamide compounds, explored their synthesis, structure, and interactions. The findings from this research are relevant for understanding the chemical behavior and potential applications of compounds similar to this compound in various fields such as drug design or material science (Saeed et al., 2020).

properties

IUPAC Name

4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-3-4-15-11-16(20(25)23-18(15)13(12)2)9-10-22-19(24)14-5-7-17(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNJJCKUXKMJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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